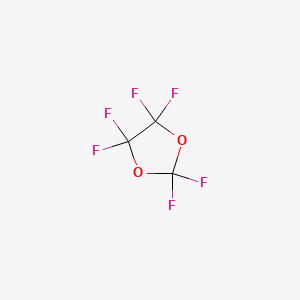

2,2,4,4,5,5-Hexafluoro-1,3-dioxolane

Description

Properties

CAS No. |

21297-65-4 |

|---|---|

Molecular Formula |

C3F6O2 |

Molecular Weight |

182.02 g/mol |

IUPAC Name |

2,2,4,4,5,5-hexafluoro-1,3-dioxolane |

InChI |

InChI=1S/C3F6O2/c4-1(5)2(6,7)11-3(8,9)10-1 |

InChI Key |

KGLNKLTXFWKSLA-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(OC(O1)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,2,4,4,5,5-hexafluoro-1,3-dioxolane with analogous dioxolane and dioxepane derivatives:

Key Observations :

- Substituent Effects: Fluorine and chlorine atoms increase molecular weight and polarity compared to methyl groups. For example, the hexafluoro derivative has a density ~20% higher than its non-fluorinated analogs .

- Volatility : The bis(trifluoromethyl) derivative (C₅F₁₀O₂) has a remarkably low boiling point (36°C) despite its high molecular weight, likely due to weak intermolecular forces .

Q & A

Q. What are the established synthetic routes for 2,2,4,4,5,5-hexafluoro-1,3-dioxolane, and how do reaction conditions influence yield and purity?

The synthesis typically involves fluorination of precursor dioxolanes using fluorinating agents like SF₄ or HF in anhydrous conditions. Key parameters include temperature control (e.g., −78°C to 25°C) and solvent selection (e.g., dichloromethane or ethers) to minimize side reactions. Purification via fractional distillation or column chromatography is critical, with yields ranging from 60–85% depending on fluorination efficiency . Structural validation via ¹⁹F NMR and GC-MS is recommended to confirm purity (>95%) and identify byproducts like unreacted intermediates .

Q. How is the structural configuration of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond angles and torsional strain in the dioxolane ring. For example, C–F bond lengths typically range from 1.32–1.35 Å, with F–C–F angles near 108°–112°, indicating tetrahedral distortion . Complementary techniques like IR spectroscopy (C–F stretching at 1150–1250 cm⁻¹) and ¹³C NMR (quartet signals for CF₂ groups at δ 110–120 ppm) provide additional validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its volatility and potential toxicity, use in a fume hood with PFAS-rated gloves and eye protection is mandatory. Storage under inert gas (argon) at −20°C prevents degradation. Spill containment requires absorbent materials like vermiculite, and disposal must follow hazardous waste regulations (e.g., incineration at >1000°C to prevent PFAS release) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in ring-opening reactions?

The electron-withdrawing nature of fluorine increases the electrophilicity of the dioxolane ring, making it susceptible to nucleophilic attack. For example, in hydrolysis reactions, the ring opens at the oxygen atoms, forming geminal diols. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) reveal activation energies ~25 kcal/mol, with transition states stabilized by hyperconjugation between C–F σ* and lone pairs of attacking nucleophiles . Experimental validation via stopped-flow spectroscopy under varying pH (2–12) can quantify rate constants .

Q. What contradictions exist in crystallographic data for fluorinated dioxolanes, and how can they be resolved?

Discrepancies in reported bond angles (e.g., C–O–C angles ranging from 104° to 112°) may arise from crystal packing effects or torsional strain. High-resolution SC-XRD (≤0.8 Å resolution) paired with Hirshfeld surface analysis can differentiate intrinsic molecular geometry from lattice distortions . For example, shows C17–C16–C21 angles of 113.7° due to steric interactions with adjacent terphenyl groups, highlighting the need for context-dependent interpretation .

Q. How can computational models optimize reaction pathways for derivatizing this compound into functional polymers?

Reaction path sampling (RPS) using quantum mechanics/molecular mechanics (QM/MM) can predict regioselectivity in polymerization. For instance, radical-initiated polymerization favors C2–C4 bond cleavage, forming tetrafluoroethylene linkages. Meta-dynamics simulations (e.g., PLUMED) identify free-energy barriers and guide catalyst selection (e.g., AIBN at 70°C for controlled chain growth) . Experimental cross-validation via GPC and MALDI-TOF ensures molecular weight distributions align with predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.